N'-acetyl-3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
CAS No.:
Cat. No.: VC15025622
Molecular Formula: C26H25N3O7
Molecular Weight: 491.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H25N3O7 |
|---|---|
| Molecular Weight | 491.5 g/mol |
| IUPAC Name | N'-acetyl-3,4,5-trimethoxy-N'-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)benzohydrazide |
| Standard InChI | InChI=1S/C26H25N3O7/c1-15(30)29(27-25(32)17-12-21(34-2)24(36-4)22(13-17)35-3)20-14-23(31)28(26(20)33)19-11-7-9-16-8-5-6-10-18(16)19/h5-13,20H,14H2,1-4H3,(H,27,32) |
| Standard InChI Key | FRVMPVVCHGPCKH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(C1CC(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Introduction
N'-acetyl-3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound belonging to the class of benzohydrazides. It features a unique structure that includes a naphthalene moiety and a pyrrolidine derivative, contributing to its potential biological activities. This compound is of interest in medicinal chemistry due to its structural complexity and potential pharmacological applications.
Synthesis and Characterization
The synthesis of N'-acetyl-3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multi-step reactions. Common solvents used include dimethylformamide or ethanol under reflux conditions to optimize yields. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Synthesis Steps:
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Initial Preparation: Starting materials are prepared, often involving the synthesis of the naphthalene and pyrrolidine moieties.
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Coupling Reactions: The naphthalene and pyrrolidine derivatives are coupled with the benzohydrazide core.
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Purification: The final product is purified using techniques like recrystallization or chromatography.
Biological Activities and Potential Applications
N'-acetyl-3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is known for its diverse biological activities, including antimicrobial and anticancer properties. Similar compounds have shown significant binding interactions with enzymes like dihydrofolate reductase and enoyl-acyl carrier protein reductase, suggesting potential applications in treating infections or cancer.
Potential Applications:
| Application | Description |
|---|---|
| Antimicrobial | Potential activity against bacteria and fungi |
| Anticancer | Possible inhibition of cancer cell growth |
| Enzyme Inhibition | Binding to specific enzymes for therapeutic effects |
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